molecular formula C9H6FIN2O B1404303 1-Acetyl-5-fluoro-4-iodo-7-azaindole CAS No. 942920-15-2

1-Acetyl-5-fluoro-4-iodo-7-azaindole

Cat. No.: B1404303
CAS No.: 942920-15-2
M. Wt: 304.06 g/mol
InChI Key: VCVJHJBQUAKVAT-UHFFFAOYSA-N
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Description

1-Acetyl-5-fluoro-4-iodo-7-azaindole is a synthetic organic compound belonging to the azaindole family. Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system. This particular compound is characterized by the presence of acetyl, fluoro, and iodo substituents on the azaindole core, making it a unique and valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-5-fluoro-4-iodo-7-azaindole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the azaindole core: This can be achieved through cyclization reactions involving pyridine derivatives.

    Introduction of the iodo group: Iodination of the azaindole core can be performed using iodine or iodinating agents under specific conditions.

    Acetylation: The final step involves acetylation of the azaindole core using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-fluoro-4-iodo-7-azaindole can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-Acetyl-5-fluoro-4-azido-7-azaindole.

Scientific Research Applications

1-Acetyl-5-fluoro-4-iodo-7-azaindole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized azaindole derivatives.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-fluoro-4-iodo-7-azaindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can enhance its binding affinity and specificity towards these targets. The acetyl group may also play a role in its metabolic stability and bioavailability.

Comparison with Similar Compounds

1-Acetyl-5-fluoro-4-iodo-7-azaindole can be compared with other azaindole derivatives such as:

    1-Acetyl-5-fluoro-7-azaindole: Lacks the iodo group, which may affect its reactivity and biological activity.

    1-Acetyl-4-iodo-7-azaindole: Lacks the fluoro group, which may influence its chemical properties and interactions with molecular targets.

    5-Fluoro-4-iodo-7-azaindole: Lacks the acetyl group, which may impact its metabolic stability and bioavailability.

The unique combination of acetyl, fluoro, and iodo groups in this compound makes it a valuable compound for various research applications, offering distinct advantages over similar compounds.

Properties

IUPAC Name

1-(5-fluoro-4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FIN2O/c1-5(14)13-3-2-6-8(11)7(10)4-12-9(6)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVJHJBQUAKVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C(C(=CN=C21)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A microwave vial was charged with 4-chloro-5-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine (3.06 mmol, prepared as described in Tetrahedron Lett. 2004, 45, 2317-2319), sodium iodide (4.90 mmol), acetyl chloride (6.43 mmol) and dry acetonitrile (8 mL). The reaction tube was sealed, and heated in a microwave reactor at 150° C. for 15 minutes. Upon cooling to room temperature, the resultant precipitate was collected by filtration and washed with a minimal amount of cold acetonitrile. Drying under high vacuum provided the title compound as a yellow powder which was used without further purification. ESMS [M+H]+: 305.2
Quantity
3.06 mmol
Type
reactant
Reaction Step One
Quantity
4.9 mmol
Type
reactant
Reaction Step One
Quantity
6.43 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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